Structural and Spectroscopic Profiling of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
Structural and Spectroscopic Profiling of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
Executive Summary & Pharmacological Relevance
4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly referred to as 2-isoxazoline-3-carboxylic acid) is a rigid, heterocyclic bioisostere frequently utilized in the rational design of neuroactive compounds[1]. Because the 2-isoxazoline ring restricts the conformational flexibility of attached pharmacophores, it is highly valued in the synthesis of ionotropic and metabotropic glutamate receptor antagonists, such as NMDA receptor modulators[1]. Validating the regiochemistry and stereochemistry of this scaffold is paramount for drug development professionals, making high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy the gold standard for structural verification.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the mechanistic causality behind the observed chemical shifts, providing a self-validating framework for researchers synthesizing and characterizing this critical pharmacophore.
Mechanistic Synthesis & Workflow
The construction of the 4,5-dihydro-1,2-oxazole core is predominantly achieved via a 1,3-dipolar cycloaddition[2]. A nitrile oxide—typically generated in situ from ethyl chlorooximinoacetate via base-catalyzed dehydrohalogenation—reacts with an alkene dipolarophile[3]. This reaction is highly regioselective; the use of terminal alkenes almost exclusively yields 5-substituted-4,5-dihydroisoxazoles[1]. The resulting ester is then subjected to alkaline hydrolysis to yield the free 3-carboxylic acid[4].
Workflow of 1,3-dipolar cycloaddition and NMR characterization.
NMR Spectroscopic Profiling: Causality and Assignments
The 4,5-dihydro-1,2-oxazole ring presents a unique electronic environment. The presence of the electronegative oxygen (O1) and the imine nitrogen (N2) creates a pronounced chemical shift gradient across the carbon backbone.
¹H NMR Chemical Shifts & Spin Systems
In the unsubstituted core (4,5-dihydro-1,2-oxazole-3-carboxylic acid), the protons at C4 and C5 appear as two distinct triplets due to mutual vicinal coupling.
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H-5 Protons: Located adjacent to the highly electronegative ring oxygen, these protons experience strong diamagnetic deshielding, resonating downfield at approximately 4.30–4.50 ppm.
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H-4 Protons: Situated adjacent to the sp²-hybridized imine carbon (C3), these protons are less deshielded than H-5, typically appearing at 3.20–3.40 ppm.
Substituent Effects (The AMX Spin System): When a substituent (e.g., a phenyl or alkyl group) is introduced at the C5 position, C5 becomes a chiral center. This breaks the symmetry of the C4 methylene protons, rendering them diastereotopic (H-4a and H-4b)[1]. The rigid conformation of the 5-membered ring restricts free rotation, resulting in a characteristic ABX or AMX spin system:
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The H-5 proton appears as a doublet of doublets (dd) further downfield (e.g., ~5.70 ppm for 5-phenyl derivatives)[4].
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The H-4a and H-4b protons appear as two separate doublets of doublets (e.g., ~3.65 ppm and ~3.20 ppm)[4].
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Coupling Constants ( J ): The vicinal coupling constants ( ³J ) are highly diagnostic of the relative configuration. As predicted by the Haasnoot equation, Jcis (typically 10–11 Hz) is significantly larger than Jtrans (typically 7–8 Hz), allowing researchers to definitively assign relative stereochemistry[1].
¹³C NMR Chemical Shifts
The ¹³C NMR spectrum of the 2-isoxazoline-3-carboxylic acid scaffold is characterized by four distinct regions:
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C-3 (Imine Carbon): Resonates at 150–155 ppm due to sp² hybridization and direct attachment to the nitrogen atom.
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C-5 (Oxygen-bearing Carbon): Appears at 70–75 ppm (shifting to ~83 ppm if substituted with a phenyl group) due to the strong inductive effect of the adjacent oxygen[4].
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C-4 (Methylene Carbon): The most shielded ring carbon, typically found at 30–35 ppm (or ~40 ppm in 5-substituted analogs)[4].
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C=O (Carboxylic Acid): Typically observed at 160–165 ppm[4].
Logical relationship of substituent effects on NMR chemical shifts.
Quantitative Data Presentation
Table 1: ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)
| Position | Unsubstituted Core (δ ppm) | 5-Phenyl Substituted (δ ppm) | Multiplicity & Coupling Causality |
|---|
| H-5 | 4.42 | 5.70 | Core: t ( J=10.5 Hz); Sub: dd ( J=11.0,8.5 Hz). Deshielded by O1. | | H-4a | 3.28 | 3.65 | Core: t ( J=10.5 Hz); Sub: dd ( J=17.5,11.0 Hz). Diastereotopic resolution. | | H-4b | 3.28 | 3.20 | Core: Overlaps with H-4a; Sub: dd ( J=17.5,8.5 Hz). Geminal coupling ( J=17.5 Hz). | | COOH | 13.20 | 13.00 | Broad singlet (br s). Exchangeable proton. |
Table 2: ¹³C NMR Chemical Shifts (DMSO-d6, 100 MHz)
| Position | Unsubstituted Core (δ ppm) | 5-Phenyl Substituted (δ ppm) | Hybridization & Electronic Environment |
|---|---|---|---|
| C-3 | 152.0 | 156.5 | sp² imine carbon, deshielded by N2. |
| C-4 | 32.8 | 40.2 | sp³ methylene, adjacent to C=N. |
| C-5 | 71.5 | 83.1 | sp³ carbon, strongly deshielded by O1 inductive effect. |
| C=O | 162.5 | 163.8 | Carboxylic acid carbonyl. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural assignments, the following protocol integrates synthesis with a self-validating NMR acquisition strategy.
Phase 1: 1,3-Dipolar Cycloaddition
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Dissolve ethyl chlorooximinoacetate (1.0 equiv) and the target alkene dipolarophile (1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[3].
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Add triethylamine (Et₃N, 1.2 equiv) dropwise at 0 °C to generate the highly reactive nitrile oxide in situ.
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Stir the reaction mixture at room temperature for 12 hours to allow complete cycloaddition.
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Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the 4,5-dihydro-1,2-oxazole-3-carboxylate ester intermediate.
Phase 2: Alkaline Hydrolysis
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Dissolve the intermediate ester in a 1:1 mixture of Methanol/THF[5].
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Add 2M aqueous NaOH (2.0 equiv) and stir at room temperature for 2 hours until TLC indicates complete consumption of the ester[5].
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Acidify the mixture to pH 2 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the pure 4,5-dihydro-1,2-oxazole-3-carboxylic acid[5].
Phase 3: NMR Acquisition & Validation
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Sample Preparation: Dissolve 15–20 mg of the purified acid in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
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¹H NMR Parameters: Acquire at 400 MHz with a spectral width of 12 ppm, 64 scans, and a relaxation delay (D1) of 2.0 seconds. Rationale: A sufficient D1 ensures accurate integration of the diastereotopic H-4 protons against the H-5 proton.
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¹³C NMR Parameters: Acquire at 100 MHz with proton decoupling (WALTZ-16), 1024 scans, and a D1 of 2.0 seconds.
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Self-Validation (2D NMR): Do not rely solely on 1D shifts. Run a COSY spectrum to confirm the vicinal coupling network between H-4 and H-5. Follow up with an HSQC spectrum to definitively map the proton shifts to their respective C4 (30-40 ppm) and C5 (70-85 ppm) carbons, eliminating any ambiguity caused by overlapping impurity signals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
